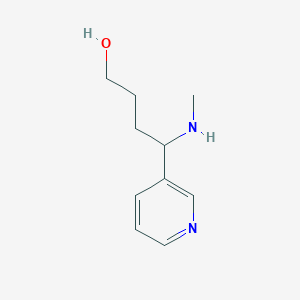

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

Description

Foundational Concepts of Amino Alcohol Functionality

Amino alcohols, also known as alkanolamines, are organic compounds that feature both an amino (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. wikipedia.orgfiveable.meum.edu.my This bifunctionality is the cornerstone of their chemical behavior.

Dual Reactivity : The presence of a basic amino group and a typically nucleophilic (and slightly acidic) hydroxyl group allows these molecules to participate in a wide array of chemical reactions. fiveable.meum.edu.my The amino group can act as a nucleophile, while the hydroxyl group can be involved in hydrogen bonding or be converted into other functional groups. fiveable.meum.edu.my

Hydrogen Bonding : Both the amino and hydroxyl groups can participate in hydrogen bonding. fiveable.me This includes intramolecular hydrogen bonding, which can influence the compound's conformation, physical properties, and reactivity. fiveable.me

Synthetic Building Blocks : Due to their dual functionality, amino alcohols are valuable intermediates in organic synthesis. fiveable.mescbt.comdiva-portal.org They serve as precursors for constructing more complex molecules, including pharmaceuticals and other biologically active compounds. fiveable.meum.edu.my For instance, they are used in the synthesis of chiral auxiliaries, ligands for catalysis, and nitrogen-containing heterocycles. wikipedia.orgdiva-portal.org

Structural Classification and Nomenclature of Pyridyl-Substituted Alcohols

The systematic naming of pyridyl-substituted alcohols follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. libretexts.orguomustansiriyah.edu.iq

Identify the Parent Chain : The longest carbon chain containing the hydroxyl group is identified as the parent alkane. The '-e' suffix of the alkane is replaced with '-ol'. uomustansiriyah.edu.iqualberta.ca

Numbering the Chain : The chain is numbered to give the carbon atom bonded to the hydroxyl group the lowest possible number. libretexts.orguomustansiriyah.edu.iq

Naming Substituents : The pyridine (B92270) ring is treated as a substituent, named "pyridyl". A number preceding "pyridyl" indicates the point of attachment on the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl). fda.gov The position of the pyridyl group and any other substituents on the parent chain are indicated by numbers.

For 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL :

The parent chain is a four-carbon chain containing a hydroxyl group, hence "butane-1-ol".

A "3-pyridyl" group is attached to carbon 4.

An "N-Methylamino" group (-NHCH₃) is also attached to carbon 4.

Pyridyl-substituted alcohols can also be classified based on the substitution of the carbon atom bearing the hydroxyl group, similar to other alcohols:

Primary (1°) : The hydroxyl-bearing carbon is attached to one other carbon atom.

Secondary (2°) : The hydroxyl-bearing carbon is attached to two other carbon atoms.

Tertiary (3°) : The hydroxyl-bearing carbon is attached to three other carbon atoms. libretexts.org

Overview of the Chemical Significance of this compound within its Compound Class

This compound is a specific pyridyl amino alcohol whose significance is primarily understood through its role as a chemical intermediate, particularly in the context of research on tobacco-related carcinogens. scbt.com

Basic chemical data for the compound is summarized below.

| Property | Value |

| CAS Number | 59578-64-2 scbt.com |

| Molecular Formula | C₁₀H₁₆N₂O scbt.com |

| Molecular Weight | 180.25 g/mol scbt.com |

| IUPAC Name | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol |

The primary documented significance of this compound is its identification as an intermediate related to carcinogenic nitrosamines. scbt.com Specifically, it is described as an intermediate of a "nitrosamino aldehyde". scbt.com This places it in a class of compounds studied for their connection to the metabolic activation of tobacco-specific nitrosamines. For example, the structurally related compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) is a major metabolite of the potent tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govaddictovocab.orginchem.org The study of compounds like this compound is therefore relevant to understanding the pathways of carcinogen formation and metabolism. scbt.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-4-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCYRIVLLXANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482801 | |

| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-64-2 | |

| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 N Methylamino 4 3 Pyridyl Butane 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL reveals several strategic disconnections that can guide its synthesis from readily available starting materials. The primary bonds for disconnection are the C-N bond of the methylamino group and the C-C bonds of the butane (B89635) backbone.

Scheme 1: Retrosynthetic Analysis of this compound

| Disconnection | Retron | Synthetic Precursor(s) |

| C4-N Bond | Amino alcohol | 4-Amino-4-(3-pyridyl)butane-1-ol and a methylating agent |

| C4-C3 Bond | Grignard Reaction | 3-Pyridyl Grignard reagent and a 4-carbon electrophile with a protected hydroxyl group |

| C4-N and C4-C3 Bonds | Reductive Amination | 4-Oxo-4-(3-pyridyl)butanal and methylamine (B109427) |

| C4-C5 and N-CH3 Bonds | Amide Reduction | N-methyl-4-oxo-4-(3-pyridyl)butanamide |

Two primary retrosynthetic pathways emerge as the most logical:

Pathway A (Amine Functionalization): Disconnection of the N-CH₃ bond leads back to the precursor 4-amino-4-(3-pyridyl)butane-1-ol. This intermediate can be further disconnected at the C4-C3 bond, suggesting a nucleophilic addition of a three-carbon synthon to a pyridine-derived electrophile, or vice versa.

Pathway B (Carbonyl Reduction and Amination): Disconnection through a reductive amination logic points to a keto-aldehyde precursor, 4-oxo-4-(3-pyridyl)butanal. This can be simplified to more basic precursors like 3-acetylpyridine (B27631) or 3-cyanopyridine (B1664610) and a three-carbon building block.

These analyses form the basis for the established and novel synthetic routes discussed in the subsequent sections.

Established Synthetic Routes to the Amino Alcohol Core

Established methods for the synthesis of the this compound core structure primarily rely on reduction-based approaches and alkylation/amine functionalization pathways.

Reduction-Based Approaches

Reduction-based strategies are centered on the conversion of a carbonyl group at the C4 position to the desired amino alcohol functionality. A key intermediate in this approach is 4-oxo-4-(3-pyridyl)butanoic acid or its derivatives.

One plausible route begins with the Friedel-Crafts acylation of pyridine (B92270) with succinic anhydride, which is known to be challenging for the electron-deficient pyridine ring. A more viable approach starts from 3-cyanopyridine.

Synthesis via 3-Cyanopyridine:

Grignard Reaction: 3-Cyanopyridine can react with the Grignard reagent derived from 3-chloropropyl magnesium bromide to form a keto-nitrile intermediate after hydrolysis.

Hydrolysis and Reduction: Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction of both the ketone and the carboxylic acid, would yield the amino alcohol core. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be required to reduce both the amide (formed from the carboxylic acid) and the ketone.

Synthesis via 4-Oxo-4-(3-pyridyl)butanoic Acid:

The compound 4-oxo-4-(3-pyridyl)butanoic acid is a known metabolite of tobacco-specific nitrosamines and can serve as a key precursor. nih.gov

Amidation: The carboxylic acid is first converted to an N-methylamide using standard amide coupling reagents (e.g., DCC, EDC) and methylamine.

Concurrent Reduction: The resulting N-methyl-4-oxo-4-(3-pyridyl)butanamide can then be treated with a powerful reducing agent like LiAlH₄ to simultaneously reduce the amide to a methylamine and the ketone to a hydroxyl group, affording the target molecule.

Table 1: Key Reduction Reactions and Reagents

| Precursor | Reducing Agent | Product | Reference Analogy |

| N-methyl-4-oxo-4-(3-pyridyl)butanamide | LiAlH₄ | This compound | General amide and ketone reductions |

| 4-Oxo-4-(3-pyridyl)butanal | NaBH(OAc)₃, CH₃NH₂ | This compound | Reductive amination protocols |

Alkylation and Amine Functionalization Pathways

These routes involve the formation of the C-N bond at a later stage of the synthesis. A key intermediate for this approach is a precursor with a leaving group at the C4 position.

Synthesis starting from 3-Bromopyridine:

Grignard Formation and Addition: 3-Bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This can then be reacted with a suitable four-carbon electrophile, such as γ-butyrolactone or 4-chlorobutyryl chloride, to introduce the butanol side chain. Reaction with 4-chlorobutyryl chloride would yield 4-chloro-1-(3-pyridyl)butan-1-one. rsc.org

Reduction and Amination: The ketone in 4-chloro-1-(3-pyridyl)butan-1-one can be reduced to a hydroxyl group using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting 4-chloro-1-(3-pyridyl)butan-1-ol can then be reacted with methylamine in a nucleophilic substitution reaction to introduce the methylamino group.

Reductive Amination Approach:

A more direct approach involves the reductive amination of a keto-aldehyde precursor.

Precursor Synthesis: The precursor, 4-oxo-4-(3-pyridyl)butanal, can be synthesized from 3-acetylpyridine through an aldol (B89426) condensation with a protected two-carbon aldehyde equivalent, followed by deprotection.

One-Pot Reductive Amination: This keto-aldehyde can then undergo a one-pot reductive amination with methylamine. A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is typically used, as it selectively reduces the iminium ion formed in situ over the ketone. organic-chemistry.org Subsequent reduction of the remaining ketone would yield the final product.

Novel Synthetic Route Development

Recent advances in catalysis and reaction design offer new avenues for the synthesis of this compound with improved efficiency and stereocontrol.

Catalytic Approaches in C-C and C-N Bond Formation

Transition metal catalysis can be employed for the key bond-forming steps.

Catalytic C-C Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to form the C4-C(pyridyl) bond. This would involve coupling a 3-pyridylboronic acid or a 3-pyridylzinc reagent with a four-carbon chain bearing a suitable electrophilic handle and a protected alcohol.

Catalytic C-N Amination: The C4-N bond could be formed via a catalytic amination reaction. For instance, a precursor like 4-hydroxy-4-(3-pyridyl)butanal could undergo a catalytic reductive amination with methylamine, using a catalyst such as an iridium or ruthenium complex.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. A potential MCR for the synthesis of the target molecule could involve:

A three-component reaction between 3-pyridinecarboxaldehyde, a three-carbon nucleophile (e.g., an enolate or an organometallic reagent), and a source of methylamine. This approach would construct the core skeleton and introduce the amino functionality in a convergent manner. While a direct MCR for this specific target is not established, the development of such a reaction would represent a significant advancement in its synthesis.

Optimization of Reaction Parameters and Process Efficiency

Catalyst and Solvent System Selection:

The selection of an appropriate catalyst and solvent is paramount in the synthesis of pyridyl amino alcohols. Modern synthetic approaches prioritize catalysts that offer high activity and selectivity under mild conditions. For instance, in related syntheses of pyridines from amino alcohols, robust heterogeneous catalysts like cobalt nanoparticles supported on a silicon and carbon nitride matrix (Co-Si/CN) have been utilized. researchgate.net Such catalysts are often favored for their ease of separation and potential for recycling, contributing to process efficiency. Similarly, homogeneous catalysts, such as bipyridyl-based ruthenium pincer complexes, have proven effective in the acceptorless dehydrogenative coupling of γ-aminoalcohols, a potential pathway for forming pyridine derivatives. rsc.org

The solvent plays a critical role in reactant solubility, reaction kinetics, and product stability. The trend in pharmaceutical and fine chemical synthesis is a deliberate move away from hazardous solvents like N,N-dimethylformamide (DMF) towards more environmentally benign alternatives. Ethyl acetate (B1210297) (EtOAc), for example, is often selected due to its favorable green score, lower water affinity which is beneficial for water-sensitive reactions, and cost-effectiveness. unibo.it The optimization process often involves screening a panel of solvents to identify the one that provides the best balance of reaction performance and environmental impact.

Table 1: Illustrative Comparison of Solvents for Pyridyl Amino Alcohol Synthesis Note: This data is illustrative and based on general principles of green chemistry.

| Solvent | Green Score (Typical) | Boiling Point (°C) | Key Considerations |

| N,N-Dimethylformamide (DMF) | Low | 153 | High boiling point, good solvent for many reactions, but toxic and difficult to remove. |

| Toluene | Medium | 111 | Effective for many organic reactions, but has environmental and health concerns. |

| Tetrahydrofuran (THF) | Medium | 66 | Good solvent, but can form explosive peroxides. |

| Acetonitrile (ACN) | Medium | 82 | Versatile solvent, but can be toxic. |

| Ethyl Acetate (EtOAc) | High | 77 | Readily available, less toxic, lower water affinity, considered a greener alternative. unibo.it |

Influence of Temperature and Reagent Ratios:

Reaction temperature is a critical lever for controlling the rate of reaction and the formation of byproducts. For many heterocyclic syntheses, elevated temperatures, such as 150 °C, are sometimes required to achieve high conversion rates. researchgate.netscirp.org However, the optimal temperature must be carefully determined, as excessive heat can lead to degradation of reactants or products and decrease selectivity. scirp.org The goal is to find the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe.

The stoichiometry of the reactants also significantly impacts process efficiency. Simply using a 1:1 molar ratio of reactants may result in incomplete conversion. unibo.it A systematic study of reagent ratios is often conducted to maximize the consumption of the limiting reagent. For example, in a multi-reagent system, adjusting the equivalents of a base or a coupling agent can dramatically increase conversion rates and reduce reaction times, sometimes achieving complete conversion in minutes at room temperature. unibo.it

Table 2: Example of Reaction Parameter Optimization Note: This table presents a hypothetical optimization study for a key synthetic step.

| Entry | Catalyst Loading (mol%) | Base (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 1.0 | 1.0 | 80 | 24 | 65 |

| 2 | 1.0 | 2.0 | 80 | 12 | 85 |

| 3 | 0.5 | 2.0 | 100 | 8 | 92 |

| 4 | 0.5 | 2.5 | 100 | 6 | >98 |

By systematically adjusting these parameters, chemists can develop a robust and efficient process that delivers this compound of high quality in a cost-effective and scalable manner.

Principles of Sustainable Synthesis in Pyridyl Amino Alcohol Production

The production of pyridyl amino alcohols, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. This philosophy encourages the design of chemical processes that minimize environmental impact, reduce waste, and enhance safety. Key principles applied in this context include maximizing atom economy, utilizing catalysis, employing safer solvents, and improving energy efficiency.

Atom Economy and Waste Minimization:

A core tenet of sustainable synthesis is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Methodologies like acceptorless dehydrogenative coupling reactions are exemplary in this regard, as they form complex molecules while generating only benign byproducts like hydrogen or water. researchgate.net This contrasts sharply with classical synthetic routes that may use stoichiometric reagents, generating significant amounts of waste.

Process efficiency from a sustainability perspective is often measured by the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. The ideal PMI is 1. One-pot protocols, which avoid the need for intermediate work-ups and purifications, are highly effective at lowering the PMI by reducing solvent usage and material loss. unibo.it

Catalytic and Biocatalytic Approaches:

Modern synthesis relies heavily on catalysis to improve efficiency and reduce environmental impact. The use of small quantities of highly active metal catalysts or enzymes can replace stoichiometric amounts of often hazardous reagents. researchgate.netdaneshyari.com Biocatalysis, in particular, offers a powerful tool for sustainable synthesis. Enzyme cascades, for example, can be used to produce chiral amino alcohols from natural and low-cost feedstocks under mild aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents. daneshyari.com Statistical experimental designs are often employed to optimize these enzymatic reactions, improving conversion yields and facilitating their integration into whole-cell biocatalysis systems. daneshyari.com

Table 3: Comparison of Synthetic Approaches based on Sustainability Principles

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Stoichiometric, often hazardous | Catalytic (metal or enzyme-based) daneshyari.com |

| Atom Economy | Often low | High (e.g., acceptorless dehydrogenation) researchgate.net |

| Solvents | Traditional organic (e.g., DMF) | Green solvents (e.g., EtOAc, water) unibo.it |

| Waste Generation | High (High PMI) | Low (Low PMI, one-pot synthesis) unibo.it |

| Feedstocks | Often petroleum-based | Potential for renewable/natural feedstocks daneshyari.com |

| Conditions | Often harsh (high temp/pressure) | Milder, energy-efficient conditions |

Energy Efficiency and Safer Solvents:

Reducing energy consumption is another critical aspect of sustainable production. This can be achieved by designing reactions that proceed at ambient temperature and pressure or by using alternative energy sources like microwave irradiation, which can significantly shorten reaction times. researchgate.net

The choice of solvent is a major contributor to the environmental footprint of a chemical process. As mentioned previously, a significant effort in green chemistry is dedicated to replacing hazardous solvents with safer alternatives. unibo.it The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. Water is often the solvent of choice for biocatalytic transformations, further enhancing the sustainability of the process. By integrating these principles, the synthesis of this compound and related pyridyl amino alcohols can be designed to be not only efficient and economical but also environmentally responsible.

Stereochemical Aspects and Chiral Synthesis of 4 N Methylamino 4 3 Pyridyl Butane 1 Ol

Enantioselective Synthetic Strategies

Enantioselective synthesis is paramount for producing single enantiomers of chiral molecules like 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL. These strategies aim to create the desired stereocenter with high efficiency and enantiomeric excess.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, transferring chirality from the catalyst to the substrate. rsc.org This approach is highly efficient as a small amount of catalyst can generate a large quantity of chiral product. Strategies often involve metal-catalyzed reactions with chiral ligands or organocatalysis. nih.gov For instance, the enantioselective synthesis of related alkaloids like nicotine (B1678760) has been achieved using iridium-catalyzed allylic amination, yielding products with over 99% enantiomeric excess (ee). rsc.org Similarly, chiral amino alcohols derived from (S)-nicotine have been employed as ligands in metal-catalyzed asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving high yields and good enantioselectivities. researchgate.net

While specific applications of asymmetric catalysis for the direct synthesis of this compound are not extensively detailed in the literature, the principles are broadly applicable. The key step would involve the asymmetric formation of the C-N or a C-C bond at the stereogenic center.

Table 1: Examples of Asymmetric Catalysis in Synthesizing Chiral Pyridine (B92270) Derivatives

| Catalyst/Ligand System | Reaction Type | Product Type | Achieved Enantioselectivity (ee) |

| Iridium Complex with Chiral Ligand | Allylic Amination | (+)-(R)- and (−)-(S)-Nicotine | >99% rsc.org |

| Chiral Amino Alcohols from (S)-Nicotine | Diethylzinc addition to aldehydes | Chiral Secondary Alcohols | Up to 88% researchgate.net |

| Baker's Yeast (Oxidoreductases) | Bioreduction of Ketones | Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines | Not specified researchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com

This strategy has been successfully applied to the synthesis of related alkaloids. For example, an enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine was achieved using a chiral ketimine prepared from 2-hydroxy-3-pinanone as a chiral auxiliary. nih.gov The alkylation of this chiral template proceeded with high optical purity, yielding the target molecules with 91% and 81% ee, respectively. nih.gov Another powerful auxiliary, pseudoephenamine, has been shown to be highly effective in diastereoselective alkylation reactions, often providing superior results to the more common pseudoephedrine, especially in the formation of quaternary stereocenters. nih.govharvard.edu

Diastereoselective Control in Synthetic Transformations

When a molecule contains more than one stereocenter, the relative configuration between them is controlled through diastereoselective reactions. Even for a molecule with a single stereocenter like this compound, diastereoselective control becomes crucial when it is synthesized from a chiral precursor or by using a chiral auxiliary, where a transient diastereomeric intermediate is formed.

The choice of chiral auxiliary or catalyst can significantly influence the diastereomeric ratio of the product. For instance, in alkylation reactions using pseudoephenamine amides, high diastereoselectivities are routinely achieved. harvard.edu Similarly, organocatalytic domino reactions, such as those using squaramide catalysts, have been developed to construct complex heterocyclic systems with high diastereocontrol. uva.es The success of these reactions often depends on the precise arrangement of reactants in the transition state, which is dictated by the chiral influence of the catalyst or auxiliary.

Kinetic and Dynamic Resolution Techniques for Enantiopurity

Resolution techniques are employed to separate enantiomers from a racemic mixture. While classical resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.orgbeilstein-journals.org

DKR combines a kinetic resolution step (often catalyzed by an enzyme like a lipase (B570770) or a reductase) with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgbeilstein-journals.org For this to be effective, the racemization of the starting material must be faster than the resolution reaction. princeton.edu This dual-catalyst system, often pairing an enzyme with a metal complex (e.g., a ruthenium catalyst for racemizing amines), has been used to produce chiral amines and alcohols with high yields and enantioselectivity. beilstein-journals.org

Table 2: Key Principles of Dynamic Kinetic Resolution (DKR)

| Principle | Description |

| Goal | Convert a racemic mixture entirely into one enantiomer. wikipedia.org |

| Mechanism | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. beilstein-journals.org |

| Requirement 1 | The kinetic resolution step must be irreversible to ensure high enantioselectivity. princeton.edu |

| Requirement 2 | The racemization rate should be equal to or greater than the reaction rate of the faster-reacting enantiomer. princeton.edu |

| Theoretical Yield | 100% wikipedia.org |

Derivation from Chiral Pool Precursors

The chiral pool comprises readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes. baranlab.org Using these as starting materials provides a cost-effective way to synthesize complex chiral molecules by incorporating the pre-existing stereocenters.

Amino acids are particularly versatile chiral building blocks. nih.govwikipedia.org For instance, enantiopure L-glutamic acid has been used as a starting material for the synthesis of annulated nicotine analogues. nih.gov The synthesis of quinocarcin (B1679961) derivatives has been approached using L-glutamic acid, while the synthesis of (+)-monomorine has utilized other α-amino acids. baranlab.org This strategy is highly plausible for the synthesis of a specific enantiomer of this compound, potentially starting from a chiral precursor like glutamic acid or pyroglutamic acid, which already contains a portion of the required carbon skeleton with a defined stereocenter.

Investigation of Configurational Stability and Inversion

The configurational stability of the stereocenter at C4 is a critical factor in the synthesis, purification, and storage of this compound. The C4 position is adjacent to the pyridine ring, which can influence its stability.

Studies on the related compound, nicotine, have shown that the stereocenter in the pyrrolidine (B122466) ring can undergo racemization under certain conditions, such as high temperatures during pyrolysis. researchgate.net This suggests that the stereocenter in this compound could also be susceptible to inversion, particularly under harsh acidic, basic, or thermal conditions.

However, under physiological conditions, the compound appears to be configurationally stable. The enzyme pseudooxynicotine (B1209223) amine oxidase (Pnao) from Pseudomonas putida S16 specifically metabolizes pseudooxynicotine. nih.govnih.govwmich.edu The high stereospecificity of enzymatic reactions implies that the substrate maintains its configurational integrity within the enzyme's active site during the catalytic process. Investigations into the stability of Pnao itself show it is stable at temperatures below 50°C, with mutations at certain residues affecting its thermal stability. nih.govresearchgate.net This enzymatic data indirectly supports the configurational stability of the compound under mild, physiological conditions.

Chemical Reactivity and Derivatization Pathways of 4 N Methylamino 4 3 Pyridyl Butane 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key site for synthetic modification, primarily through oxidation, esterification, and etherification reactions. These transformations are fundamental in altering the compound's polarity, solubility, and suitability for subsequent reactions.

Oxidation : The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Mild oxidizing agents would convert the alcohol to 4-(N-Methylamino)-4-(3-pyridyl)butanal. Stronger oxidation would produce the corresponding 4-(N-Methylamino)-4-(3-pyridyl)butanoic acid.

Esterification : Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will convert the primary alcohol into its corresponding ester. This reaction is a common strategy to introduce a wide variety of functional groups.

Etherification : The formation of ethers can be achieved under basic conditions via Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Summary of Primary Alcohol Transformations

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Mild Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Esterification | Acetyl chloride, triethylamine | Ester |

Reactions of the Secondary Amine Group

The secondary amine (-NHCH₃) is a nucleophilic center and a site for various chemical modifications, including acylation, alkylation, and the particularly significant reaction of nitrosation. noaa.gov

Acylation : The secondary amine readily reacts with acid chlorides and anhydrides to form stable amide derivatives. libretexts.org This reaction proceeds cleanly, and unlike primary amines, overacylation is not a concern as the resulting amide is significantly less nucleophilic. libretexts.org

Alkylation : Direct alkylation with alkyl halides can convert the secondary amine into a tertiary amine. libretexts.orglibretexts.org Using an excess of the alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Controlling the extent of alkylation can be challenging as the tertiary amine product is also nucleophilic and can compete with the starting material. libretexts.org

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in an alkaline medium yields sulfonamides. libretexts.org This derivatization is often used in medicinal chemistry.

Nitrosation : A critical reaction for this class of compounds is the reaction with nitrous acid (generated from sodium nitrite (B80452) and acid) to form an N-nitrosamine. This transformation converts the secondary amine to an N-nitroso group (-N(CH₃)N=O). The related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), is a well-known carcinogen and a metabolite of the tobacco-specific nitrosamine (B1359907) NNK. nih.govnih.gov

Table 2: Summary of Secondary Amine Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl amide |

| Alkylation | Methyl iodide | Tertiary amine |

| Quaternization | Excess Methyl iodide | Quaternary ammonium salt |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It readily undergoes reactions with electrophiles, such as N-oxidation and quaternization. scribd.com

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of pyridine-N-oxides is a well-established transformation. researchgate.net A metabolite of NNAL, 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, confirms that this transformation can occur on molecules with this core structure. fda.govnih.gov

Quaternization (N-Alkylation) : As a nucleophile, the pyridine nitrogen can attack alkyl halides to form a quaternary pyridinium salt. scielo.org.mx This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring.

Table 3: Summary of Pyridine Nitrogen Reactions

| Reaction Type | Reagent Example | Product Feature |

|---|---|---|

| N-Oxidation | m-CPBA | Pyridine-N-oxide |

Selective Functional Group Interconversions

With three reactive sites, achieving selective modification of 4-(N-Methylamino)-4-(3-pyridyl)butane-1-ol is a significant synthetic challenge that relies on the differential reactivity of the functional groups and the use of protecting groups.

The secondary amine is generally the most nucleophilic site in the molecule, followed by the pyridine nitrogen, and then the primary alcohol. However, the basicity of the amines allows for pH-mediated control. In acidic conditions, both the secondary amine and the pyridine nitrogen will be protonated, forming ammonium and pyridinium ions, respectively. This deactivates their nucleophilicity and can allow for reactions to be directed towards the primary alcohol.

For more precise control, protecting group strategies are essential.

Protecting the Amine : The secondary amine can be protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046) by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net With the amine protected, transformations such as oxidation or esterification can be selectively performed on the primary alcohol.

Protecting the Alcohol : The primary alcohol can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). This would allow for selective reactions at the nitrogen centers, such as N-alkylation or acylation.

The choice of reaction conditions, such as solvent and temperature, can also influence selectivity. For example, some reactions may favor polar or nonpolar solvents, which can be used to modulate the reaction pathway. researchgate.net

Derivatization for Enhanced Synthetic Utility

Derivatization of this compound is crucial for various applications, particularly in bioanalytical chemistry and further synthetic elaborations.

A key example is its relationship with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). NNAL is a major metabolite of the tobacco carcinogen NNK and serves as a critical biomarker for assessing exposure to tobacco smoke. nih.govnih.gov The analysis of NNAL in urine is important for understanding lung cancer risk. nih.gov

To improve analytical sensitivity, derivatization techniques have been developed. For instance, a novel method involves a derivatization procedure that forms a pre-ionized N-propyl-NNAL derivative. This modification enhances the sensitivity of liquid chromatography/mass spectrometry (LC/MS) analysis, allowing for the quantification of free NNAL in very small urine volumes (0.25 mL). nih.gov This demonstrates how targeted chemical modification can significantly improve the utility of the molecule for specific analytical purposes.

Furthermore, converting the primary alcohol to a good leaving group, such as a tosylate or mesylate, would transform it into an electrophilic site. This would enable its use in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at that position, thereby enhancing its versatility as a synthetic building block.

Mechanistic Studies of Key Chemical Reactions

While specific, detailed mechanistic studies on this compound are not widely published, the mechanisms of its key reactions can be inferred from well-established principles in organic chemistry.

Amine Alkylation : The alkylation of the secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Pyridine Reactivity : Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. scribd.com When it does occur, it typically directs incoming electrophiles to the 3-position. Nucleophilic substitution is more favorable, especially on a pyridinium ion, which has a full positive charge. scribd.com The Chichibabin reaction, for instance, involves the direct amination of pyridine at the 2-position. scribd.com

Nitrosamine Formation : The mechanism of N-nitrosation involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The secondary amine then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the stable N-nitrosamine.

Reaction Kinetics and Thermodynamic Analysis of Functional Group Transformations

Quantitative data on the reaction kinetics and thermodynamics for this compound are scarce. However, reactivity parameters for related pyridine compounds can provide valuable insights into the nucleophilic character of the pyridine ring in this molecule.

Mayr's Database of Reactivity Parameters provides a quantitative scale for nucleophilicity. The reactivity of the pyridine nitrogen is a key factor in many of its transformations. By examining related structures, we can estimate its reactivity. For example, nicotine (B1678760), which also contains a 3-substituted pyridine ring, has established nucleophilicity parameters.

Table 4: Reactivity Parameters for Selected Pyridines

| Compound | Solvent | N Parameter | sN Parameter |

|---|---|---|---|

| Nicotine | Dichloromethane | 10.40 | 1.04 |

| Nicotine | Acetonitrile | 11.60 | 0.81 |

| 3-Methylpyridine (B133936) | Dichloromethane | 10.90 | 0.93 |

| 3-Methylpyridine | Acetonitrile | 11.50 | 0.80 |

(Data sourced from Mayr's Database of Reactivity Parameters). uni-muenchen.de

The N parameter quantifies nucleophilicity, while the sN parameter describes the sensitivity of the nucleophile to the electrophile's nature. The data indicate that the nucleophilicity of the pyridine ring is solvent-dependent, being slightly higher in the more polar acetonitrile. The values for nicotine and 3-methylpyridine suggest that the pyridine nitrogen in this compound is a moderately strong nucleophile.

Thermodynamically, reactions like acylation are highly favorable due to the formation of a stable amide bond and a salt byproduct. In contrast, reactions like alkylation can be reversible, especially in the presence of excess amine which can act as a base. libretexts.org Kinetic control is often necessary to achieve selectivity in this multifunctional compound, for example, by performing reactions at low temperatures to favor a specific pathway. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 N Methylamino 4 3 Pyridyl Butane 1 Ol

Computational Chemistry and Theoretical Investigations of 4 N Methylamino 4 3 Pyridyl Butane 1 Ol

Quantum Chemical Calculations of Molecular Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL, methods like Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional structure.

Molecular Geometry: The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest potential energy. This provides key structural parameters. For example, DFT calculations can be used to determine bond lengths, bond angles, and torsion angles. beilstein-journals.org A theoretical study would yield precise values for the C-C single bonds of the butane (B89635) chain, the C-N and C-O bonds of the functional groups, and the geometry of the pyridine (B92270) ring.

Electronic Structure: Once the optimized geometry is obtained, its electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electron-rich regions (like the nitrogen and oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions (like the hydrogen atoms of the amine and hydroxyl groups) prone to nucleophilic attack.

| Parameter | Description | Typical Theoretical Value (Å or °) |

|---|---|---|

| r(C1-O) | Bond length of Carbon-Oxygen in the hydroxyl group | ~1.43 Å |

| r(C4-N) | Bond length of Carbon-Nitrogen in the methylamino group | ~1.47 Å |

| ∠(C1-C2-C3) | Bond angle within the butane backbone | ~112° |

| d(C1-C2-C3-C4) | Dihedral (torsion) angle of the butane backbone | Variable (see Conformational Analysis) |

Conformational Analysis and Torsional Potentials

The presence of multiple single bonds in the butane chain of this compound allows for significant conformational freedom. A thorough conformational analysis is essential to identify the most stable, low-energy conformers that are likely to exist under experimental conditions.

Conformational Search: A systematic or stochastic search of the molecule's potential energy surface would be performed by rotating the key dihedral angles, such as those along the C-C backbone and the bond connecting the butane chain to the pyridine ring. Each resulting conformer's energy would be calculated, allowing for the identification of several local minima. The relative energies of these conformers, after correction for zero-point vibrational energy, would determine their population distribution according to the Boltzmann distribution. Solid-state conformational analysis often reveals that molecules adopt standard conformations despite potential repulsive forces. beilstein-journals.org

Torsional Potentials: To understand the energy barriers between different conformers, the torsional potential for rotation around specific bonds would be calculated. For instance, the potential energy profile for the rotation around the C2-C3 bond would be generated by performing constrained geometry optimizations at fixed values of the C1-C2-C3-C4 dihedral angle. This analysis would reveal the energy of the staggered (e.g., anti, gauche) and eclipsed conformations, providing insight into the flexibility of the molecule.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by modeling the transition states (TS) that connect reactants to products. pku.edu.cn For this compound, one could investigate potential metabolic pathways, such as N-demethylation or oxidation of the alcohol group.

The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point (a maximum in one direction and a minimum in all others). Quantum chemical calculations can reveal the geometry of these short-lived, high-energy states. pku.edu.cn Once a TS is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonding plays a critical role in determining the structure, properties, and biological activity of molecules. mdpi.com this compound possesses both hydrogen bond donors (the -OH and -NH groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen).

Intramolecular Interactions: The molecule's flexible chain could allow for the formation of an intramolecular hydrogen bond, for example, between the hydroxyl proton and the nitrogen atom of the pyridine ring, or with the nitrogen of the methylamino group. Computational methods can predict the stability of such interactions by comparing the energy of the conformer with the hydrogen bond to an open conformer without it. Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these interactions.

Intermolecular Interactions: In a condensed phase, intermolecular hydrogen bonding would dominate. Computational models can be used to study the dimerization of the molecule or its interaction with solvent molecules like water. By calculating the interaction energy of a dimer, the strength of the hydrogen bonds holding the two molecules together can be determined. These calculations provide insight into physical properties like boiling point and solubility. The analysis of intermolecular forces is crucial, as they can be stronger and more significant than intramolecular forces in many systems. mdpi.com For instance, studies on butanol mixed with pyridine show that cross-association between the two molecules plays an important role. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the theoretical model.

NMR Spectroscopy: By using methods such as the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it is possible to calculate the nuclear magnetic shielding tensors for each atom. These values can then be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. The predicted spectrum can be compared with an experimental one to aid in signal assignment and structural confirmation. nih.gov

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., O-H stretch, N-H bend, C-C stretch). The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure.

| Spectroscopic Parameter | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift | 3.6 ppm | 3.5 ppm | -CH₂-OH |

| ¹³C NMR Chemical Shift | 62.1 ppm | 61.5 ppm | -CH₂-OH |

| IR Frequency | 3450 cm⁻¹ | 3400 cm⁻¹ | O-H Stretch |

| IR Frequency | 2930 cm⁻¹ | 2940 cm⁻¹ | C-H Stretch (Aliphatic) |

Applications of 4 N Methylamino 4 3 Pyridyl Butane 1 Ol in Organic Synthesis and Catalysis

Utilization as Chiral Ligands in Transition Metal Catalysis

While direct studies employing 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL as a chiral ligand in transition metal catalysis are not prominent in the reviewed literature, its molecular architecture is highly analogous to classes of ligands that are pivotal in asymmetric synthesis. Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, and those containing pyridine (B92270) units are of significant interest due to the versatile coordination chemistry of the pyridine ring. acs.orgacs.org The development of novel, tunable chiral pyridine ligands is an active area of research aimed at improving catalytic activity and enantioselectivity in a wide array of chemical transformations. acs.orgacs.org

The presence of three potential coordination sites (the pyridyl nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen) makes this compound a candidate for a tridentate ligand. The multidentate nature of similar pyridinyl alcohol and bipyridinyl diol ligands is crucial for their complexation with a variety of transition metals, forming stable complexes that can act as effective catalysts. nih.gov

Chiral pyridine-containing ligands are instrumental in catalyzing a range of enantioselective reactions. For instance, bis(oxazolinyl)pyridine (pybox) ligands, which feature a central pyridine ring flanked by two chiral oxazoline (B21484) rings, have been successfully used in metal-catalyzed enantioselective cycloadditions. A notable example is the use of a cerium(IV) triflate complex with a pybox ligand to catalyze nitrone cycloadditions with α,β-unsaturated 2-acyl imidazoles, yielding isoxazolidine (B1194047) products with high stereocontrol. nih.gov These products can subsequently be converted into valuable β'-hydroxy-β-amino acid derivatives.

Another relevant transformation is the nickel-catalyzed enantioselective arylation of pyridine itself. nih.gov In this process, a pyridinium (B92312) ion, formed in-situ, undergoes cross-coupling with an arylzinc reagent in the presence of a nickel catalyst and a chiral ligand, producing enantioenriched 2-aryl-1,2-dihydropyridines. These products are versatile intermediates for the synthesis of various piperidine (B6355638) derivatives. nih.gov Given its structure, a ligand derived from this compound could potentially be applied in similar enantioselective transformations, guiding the stereochemical pathway through the formation of a chiral metal-template complex.

| Reaction | Catalyst/Ligand System | Product Type | Ref |

| Nitrone Cycloaddition | Bis(oxazolinyl)pyridine-Ce(OTf)₄ | Isoxazolidines | nih.gov |

| Arylation of Pyridine | Ni-catalyst / Chiral Ligand | 2-Aryl-1,2-dihydropyridines | nih.gov |

The effectiveness of a chiral ligand is fundamentally linked to its coordination properties with a metal center. Pyridine is classified as a weak π-acceptor L-type ligand that coordinates to metals through the lone pair of electrons on its nitrogen atom. wikipedia.org The combination of a pyridine ring with amino alcohol functionalities creates a multidentate ligand capable of forming stable chelate complexes with transition metals.

Research on pyridine-2,6-diamides incorporating amino alcohols demonstrates this principle. tandfonline.comelectronicsandbooks.com These ligands coordinate with metal(II) ions such as Cu(II), Ni(II), and Zn(II), with the amide and deprotonated alcohol groups participating in complex formation. tandfonline.com The design of such ligands, where different functional groups are positioned to create specific chelate ring sizes and geometries, is a key strategy in developing new catalysts. acs.org The structure of this compound, with its flexible butane (B89635) chain, offers potential for forming stable five- or six-membered chelate rings upon coordination with a metal, a favorable feature in many catalytic systems.

Employment as Chiral Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, complementing metal-based catalysts. Chiral amino alcohols and pyridine derivatives are prominent scaffolds in the design of organocatalysts. Although this compound is not specifically cited as an organocatalyst, its functional groups are characteristic of molecules used in this context. For example, photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals, demonstrating the unique reactivity of these heterocycles under photocatalytic conditions without the need for a metal. acs.org The amino and alcohol groups within the target molecule could serve to modulate the catalyst's solubility, stability, and chiral environment, influencing the stereochemical outcome of a reaction.

Building Block in the Synthesis of Complex Organic Molecules

The term "building block" refers to a molecule that can be incorporated into a larger, more complex structure. While this compound is noted as an intermediate in the formation of a carcinogen scbt.com, its structure as a chiral pyridyl amino alcohol makes it a theoretically valuable building block for the synthesis of other complex, high-value molecules, particularly chiral ligands and heterocyclic compounds.

Chiral oxazolines are a highly successful class of ligands for asymmetric catalysis. nih.gov A primary and efficient method for their synthesis involves the condensation of a chiral amino alcohol with a nitrile, often catalyzed by a Lewis acid like zinc chloride or zinc triflate. nih.govblucher.com.brnih.gov For example, 2-pyridil-2-oxazolines can be prepared in a one-pot procedure by reacting a chiral amino alcohol with 2-cyanopyridine. blucher.com.br

Given that this compound is a chiral amino alcohol, it represents a potential precursor for the synthesis of a novel chiral oxazoline. The reaction would involve the intramolecular cyclization of the amino alcohol moiety, initiated by the activation of a co-reactant. This would result in an oxazoline ring bearing a (3-pyridyl)methylaminoethyl substituent, a structure that could be explored as a new ligand in asymmetric catalysis.

| Precursors | Reagents | Product | Ref |

| Chiral Amino Alcohol + 2-Cyanopyridine | Zinc Acetate (B1210297) (cat.) | 2-Pyridyl-2-oxazoline | blucher.com.br |

| Chiral Amino Alcohol + 2,6-Pyridinedicarbonitrile | Zinc Triflate (cat.) | Pyridine Bis(oxazoline) | nih.govnih.gov |

| Chiral Amino Alcohol + Aldehyde | N-Bromosuccinimide (NBS) | 2-Substituted-oxazoline | orgsyn.org |

Chiral vicinal diamines (1,2-diamines) are privileged structures in medicinal chemistry and serve as crucial ligands for asymmetric catalysis. rsc.org Chiral β-amino alcohols are established precursors for the stereocontrolled synthesis of these diamines. nih.govrsc.org

A well-defined, stereodivergent strategy has been reported for converting chiral β-amino alcohols containing a pyridine moiety into vicinal diamines. nih.gov This method involves two key pathways:

Mitsunobu Reaction: An internal Mitsunobu reaction of the amino alcohol leads to a chiral aziridine (B145994) intermediate. Subsequent ring-opening with an azide (B81097) nucleophile (HN₃), followed by reduction (e.g., Staudinger reduction), yields the vicinal diamine. Interestingly, the stereochemical outcome depends on the substitution pattern of the starting material. nih.gov

Cyclic Sulfamidate Intermediate: The amino alcohol is converted into a cyclic sulfamidate. This intermediate then undergoes an SN2 reaction with sodium azide, which proceeds with inversion of configuration at the carbon bearing the hydroxyl group. Subsequent reduction affords a diastereomer of the vicinal diamine that is complementary to the one obtained via the aziridine pathway. nih.gov

This dual approach allows for the synthesis of a complete set of diastereomeric vicinal diamines from a single chiral amino alcohol precursor, highlighting the synthetic versatility of this class of compounds.

Development of Novel Reagents and Methodologies in Organic Chemistry

The functional group constellation in this compound makes it an attractive starting material for the synthesis of a variety of new reagents, particularly chiral ligands for asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a wide range of transition metals. nih.gov The development of such reagents is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.

The transformation of analogous pyridinyl and bipyridinyl alcohols into effective ligands for homogeneous catalysis has been well-documented. nih.gov These ligands, when complexed with transition metals like ruthenium, rhodium, and iridium, have been successfully employed in a variety of catalytic reactions. For instance, the modification of ligands around transition metal centers has been shown to enhance both the activity and stability in olefin metathesis reactions. nih.gov The chelating properties of the pyridinyl alcohol nitrogen, often in conjunction with other coordinating groups, are key to this enhanced performance.

Drawing from these precedents, this compound can be envisioned as a precursor to a new class of P,N-ligands. The secondary amine and the primary alcohol can be readily functionalized to introduce phosphine (B1218219) groups, creating a chiral P,N-ligand. Such ligands have demonstrated remarkable success in a variety of metal-catalyzed reactions. The inherent chirality of the butanol backbone, if resolved, could be exploited to induce high levels of enantioselectivity.

Furthermore, the pyridine nitrogen and the amino alcohol moiety can act as a bidentate ligand system. The synthesis of transition metal complexes with amino acids and their derivatives has been shown to be a fruitful strategy for developing catalysts for asymmetric C-H bond functionalization. mdpi.com This suggests a promising avenue for the application of this compound in developing novel catalytic methodologies for the direct and selective functionalization of organic molecules.

Investigation of the Catalytic Mechanism and Substrate Scope

The potential catalytic applications of reagents derived from this compound are broad. Based on the performance of structurally similar pyridinyl aminoalcohol ligands, it is anticipated that its metal complexes could be effective in a range of catalytic transformations.

A significant area of application for chiral aminoalcohol ligands is in asymmetric transfer hydrogenation reactions. Ruthenium complexes of chiral β-amino alcohols have been shown to be efficient catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, yielding chiral amines with high enantiomeric excess. mdpi.com The rigidity of the ligand backbone is often crucial for achieving high levels of stereocontrol.

The table below summarizes the catalytic activity of a ruthenium complex with (1S,2R)-1-amino-2-indanol, a rigid β-amino alcohol, in the asymmetric transfer hydrogenation of various N-phosphinyl ketimines. This data provides a benchmark for the potential efficacy of catalysts derived from this compound.

| Substrate (N-phosphinyl ketimine) | Product (Chiral Amine) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| N-(Diphenylphosphinyl)acetophenone imine | N-(Diphenylphosphinyl)-1-phenylethanamine | 95 | 82 |

| N-(Diphenylphosphinyl)-4-methoxyacetophenone imine | N-(Diphenylphosphinyl)-1-(4-methoxyphenyl)ethanamine | 92 | 78 |

| N-(Diphenylphosphinyl)-4-chloroacetophenone imine | N-(Diphenylphosphinyl)-1-(4-chlorophenyl)ethanamine | 96 | 80 |

| N-(Diphenylphosphinyl)propiophenone imine | N-(Diphenylphosphinyl)-1-phenylpropan-1-amine | 93 | 75 |

| Data derived from studies on analogous systems. mdpi.com |

Furthermore, pyridine-oxazoline type ligands have gained prominence in asymmetric catalysis. rsc.orgresearchgate.net These ligands, which share structural similarities with potential derivatives of this compound, have been successfully used in a variety of challenging asymmetric reactions, highlighting their potential for broad substrate scope. The electronic and steric properties of the pyridine and oxazoline moieties can be fine-tuned to optimize catalytic performance for specific substrates.

The investigation into the catalytic mechanism of such systems often reveals the importance of the hemilabile nature of the pyridine-metal bond, which can reversibly dissociate to open a coordination site for substrate binding. nih.gov The interplay between the different coordinating atoms of the ligand and the metal center is critical for the catalytic cycle.

Supramolecular Chemistry and Self Assembly of Pyridyl Amino Alcohols

Design Principles for Supramolecular Assembly

The design of supramolecular assemblies from molecules like 4-(N-Methylamino)-4-(3-pyridyl)butane-1-ol is guided by the predictable nature of its functional groups. The primary principle involves leveraging strong and directional non-covalent interactions to guide self-assembly. acs.orgnih.gov

Key molecular features for assembly include:

The 3-Pyridyl Group: This nitrogen-containing heterocycle is a potent hydrogen bond acceptor and can participate in metal coordination. Its aromatic nature also allows for π-π stacking interactions. nih.gov

The Amino Alcohol Moiety: This part of the molecule is rich in functionality. The hydroxyl (-OH) group is a strong hydrogen bond donor, while the secondary amine (-NH) group also acts as a donor. The oxygen and nitrogen atoms are also hydrogen bond acceptors. This duality allows for the formation of robust and varied hydrogen-bonding networks. mdpi.comnih.gov

The Chiral Center: The carbon atom to which the pyridyl and N-methylamino groups are attached is a stereocenter. This introduces chirality, a critical element for creating non-centrosymmetric and potentially helical supramolecular structures. acs.org

Conformational Flexibility: The butane (B89635) backbone provides rotational freedom, allowing the molecule to adopt different conformations to maximize favorable intermolecular interactions in the resulting assembly.

The assembly process is a balance between these competing and cooperating interactions. The final supramolecular architecture is determined by the most thermodynamically stable arrangement, which maximizes attractive forces like hydrogen bonds and minimizes steric repulsion. acs.org

Role of Hydrogen Bonding Networks in Crystal Packing

The most important interactions are driven by the strong hydroxyl donor and the pyridyl nitrogen acceptor. mdpi.com This can lead to the formation of primary structural motifs, such as dimers or chains. These primary motifs are then interconnected by weaker hydrogen bonds, such as those involving the secondary amine, or other non-covalent forces. nih.govrsc.org For many amino alcohols, the formation of dimeric structures through strong O-H···O or O-H···N bonds is a common and stabilizing feature. mdpi.com The protonated form of the amino alcohol can form particularly strong heterosynthons with corresponding anions. nih.govnih.gov

| Donor Group | Acceptor Group (Intra- or Intermolecular) | Interaction Type | Potential Structural Motif |

|---|---|---|---|

| Alcohol (-OH) | Pyridyl Nitrogen | Strong, Directional | Chains, Dimers |

| Alcohol (-OH) | Alcohol Oxygen | Strong | Dimers, Catemers |

| Alcohol (-OH) | Amino Nitrogen | Moderate | Cross-linking chains |

| Amino (-NH) | Pyridyl Nitrogen | Moderate | Cross-linking chains |

| Amino (-NH) | Alcohol Oxygen | Moderate | Sheets, 3D Networks |

Molecular Recognition Phenomena Involving the Pyridyl and Amino Alcohol Moieties

Molecular recognition refers to the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The distinct functional groups of this compound make it an excellent candidate for recognition events.

Recognition of the Pyridyl Moiety: The pyridyl nitrogen is a Lewis basic site, capable of being recognized by hydrogen bond donors and metal ions. For instance, it can form predictable hydrogen bonds with carboxylic acids or other hydroxyl-containing molecules. nih.gov Its coordination to metal centers is a foundational principle in the self-assembly of complex metal-organic structures. acs.org

Recognition of the Amino Alcohol Moiety: This moiety presents a specific three-dimensional arrangement of hydrogen bond donors and acceptors. This allows for chiral recognition, where a chiral host molecule can preferentially bind to one enantiomer of the amino alcohol over the other. Synthetic receptors like cucurbit[n]urils have shown high affinity and selectivity for specific amino acid residues in aqueous solutions, and similar principles of hydrophobic and electrostatic interactions could apply to the recognition of the pyridyl amino alcohol structure. nih.govnih.gov The combination of a hydrophobic aromatic ring and a flexible, hydrophilic chain offers multiple points of contact for a potential host molecule.

Chirality Transfer from Molecular to Supramolecular Architectures

When a pure enantiomer of a chiral molecule is used in self-assembly, the resulting structures are often chiral themselves, for example, forming helical chains or twisted ribbons. This is because the specific spatial arrangement of the functional groups in one enantiomer directs the intermolecular interactions in a way that is not mirror-symmetrical. The transfer of chirality can be amplified from the molecular scale to the nanoscale and beyond. nih.gov In systems involving pyridyl-conjugated molecules, metal coordination or hydrogen bonding can lead to the formation of supramolecular polymers whose helicity is directly controlled by the chirality of the monomeric building block. nih.gov

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of molecular solids with specific structures and properties. researchgate.net For a flexible molecule like this compound, polymorphism—the ability to crystallize in multiple different forms—is a significant consideration. mdpi.com

Different polymorphs arise from variations in molecular conformation or intermolecular packing (e.g., different hydrogen-bonding patterns). mdpi.com These different crystal forms can have distinct physical properties. The study of polymorphism in amino alcohol salts has shown that even subtle changes in molecular structure can lead to completely different hydrogen bonding motifs and packing arrangements. nih.govnih.gov The presence of multiple hydrogen bond donors and acceptors, combined with the conformational freedom of the butane chain, makes the crystallization of this compound particularly sensitive to external conditions.

| Factor | Potential Effect on Crystal Structure |

|---|---|

| Solvent | Can influence which hydrogen bond synthons are formed; solvent molecules can also be included in the crystal lattice. |

| Temperature | Can favor different molecular conformations or kinetic vs. thermodynamic crystal forms. mdpi.com |

| Rate of Crystallization | Rapid cooling may trap metastable polymorphs, while slow evaporation favors the most stable form. |

| pH / Counter-ions | Protonation of the amine or pyridyl groups would fundamentally change the hydrogen bonding capacity and lead to salt formation with different packing. nih.govnih.gov |

Formation of Extended Supramolecular Structures

The combination of strong, directional hydrogen bonds and weaker, less directional forces allows for the construction of extended supramolecular architectures in one, two, or three dimensions.

A likely scenario for this compound involves the formation of a primary 1D chain through strong O-H···N(pyridyl) hydrogen bonds. These chains can then be organized into 2D sheets or 3D networks through weaker interactions, such as N-H···O hydrogen bonds, C-H···π interactions, or van der Waals forces. The specific conformation of the molecule (e.g., Z or E conformers in similar systems) can dictate whether the final structure is a simple tape or a more complex 3D network. rsc.org The interplay between hydrogen bonding and halogen bonding has also been used to reliably construct extended networks with predictable connectivity, a strategy that highlights how multiple non-covalent interactions can be employed in concert. nih.gov

Q & A

Q. Table 1. Key Analytical Techniques for Metabolite Identification

Q. Table 2. Stability Study Design

| Condition | Parameters Monitored | Duration | Reference |

|---|---|---|---|

| -20°C (dark) | Purity (HPLC), degradation products | 6 months | |

| 25°C (UV exposure) | Photo-decomposition kinetics | 30 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.